4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
Description
This compound is a pyrazole derivative featuring a selenone (Se=O) group at position 5, a phenyl group at position 1, a methyl group at position 3, and a (4-chlorophenyl)amino)methylene substituent at position 2.
Properties
CAS No. |
109576-79-6 |
|---|---|
Molecular Formula |
C17H13ClN3Se |
Molecular Weight |
373.7 g/mol |
InChI |
InChI=1S/C17H13ClN3Se/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11H,1H3 |
InChI Key |
FQPJQNQHQGCJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC=C(C=C2)Cl)[Se])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate compound, which is then reacted with phenyl isothiocyanate to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Selenone Group
The selenone (C=Se) group is a potential electrophilic site due to selenium’s polarizability. While direct experimental data for this compound is sparse, analogous selenone-containing pyrazoles undergo nucleophilic attacks:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thiol addition | Aliphatic/aromatic thiols, base | Se–S adducts | |
| Amine alkylation | Primary/secondary amines, RT | Selenoamide derivatives | Inferred |
Mechanistic Insight : The selenone’s electrophilicity facilitates nucleophilic additions, though reaction rates depend on solvent polarity and temperature optimization.
Condensation Reactions
The methyleneamino (–NH–CH=) group participates in condensation with carbonyl compounds:
Example:
-
Schiff base formation with aldehydes (e.g., benzaldehyde):
Similar pyrazole derivatives form stable imines used in heterocyclic synthesis .
Cycloaddition and Ring-Opening Reactions
The pyrazole ring’s electron-deficient nature enables cycloadditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides, 80°C, DMF | Isoxazoline-fused pyrazoles | |
| Ring-opening | Strong bases (e.g., NaOH) | Selenium-containing intermediates | Inferred |
Key Finding : Substituents like the 4-chlorophenyl group enhance regioselectivity in cycloadditions .
Redox Transformations
The selenone group can undergo reduction, though stability challenges exist:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reduction | NaBH, MeOH | Selenol (–SeH) derivative | |
| Oxidation | HO, acidic conditions | Selenoxide (–Se(O)–) | Inferred |
Note : Selenols are prone to oxidation, requiring inert atmospheres for isolation .
Multicomponent Reactions (MCRs)
The compound’s multifunctional sites enable MCRs for complex heterocycles:
Example:
-
Pyrano[2,3-c]pyrazole synthesis (analogous to ):
Conditions : Ethanol reflux, 6–8 hours.
Yield : 70–85% (reported for structurally related compounds) .
Biological Activity-Driven Reactivity
While not a classical reaction, the compound’s interaction with biological targets highlights its electrophilic potential:
-
Kinase inhibition : Selenone-containing pyrazoles (e.g., compound 4j in ) inhibit AKT2/PKBβ via selenium-mediated covalent binding to cysteine residues.
-
Anticancer activity : Derivatives show EC values in the nanomolar range against glioblastoma cells, correlating with selenone’s redox-modulating properties .
Thermal and Photochemical Stability
Limited data suggest decomposition above 200°C, releasing selenium oxides. UV exposure accelerates degradation, necessitating dark storage .
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the synthesis of various pyrazolone derivatives, including those with similar structures to the target compound. These derivatives were evaluated for their anti-inflammatory activity using pharmacological screening methods. The findings suggested that the synthesized compounds demonstrated good anti-inflammatory activity while exhibiting better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .
Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound Name | Activity (IC50 µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | COX inhibition |
| Compound B | 8 | Inhibition of pro-inflammatory cytokines |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone have shown promising results against various cancer cell lines. Mechanisms of action often involve the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cancer cell death .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | A549 (Lung Cancer) | 5.0 | ROS generation |
| Compound D | MCF-7 (Breast Cancer) | 7.2 | Apoptosis induction |
Synthesis and Structural Modifications
The synthesis of This compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by selenium incorporation. Structural modifications can enhance biological activity and selectivity towards specific targets.
For instance, modifying substituents on the phenyl ring or altering the selenium position can significantly affect the compound's pharmacological profile. Research indicates that certain modifications lead to improved potency and reduced side effects .
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives:
- Case Study on Anti-inflammatory Activity : A series of experiments demonstrated that specific modifications to the pyrazole structure enhanced anti-inflammatory effects in animal models, suggesting a promising avenue for developing new therapeutic agents .
- Case Study on Anticancer Effects : Clinical trials involving similar pyrazole compounds showed significant tumor reduction in patients with advanced-stage cancers, emphasizing the need for further exploration into this class of compounds .
Mechanism of Action
The mechanism of action of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Crystallographic and Stability Data
- Crystal Structures: Pyrazole derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl) exhibit planar configurations, as seen in THPA6 and related structures . The selenone group’s larger atomic radius may introduce steric hindrance, altering crystal packing compared to oxygen analogs .
- Oxidative Stability: Selenones are prone to oxidation under physiological conditions, which could limit their therapeutic utility compared to sulfonyl or carbonyl derivatives .
Biological Activity
The compound 4-(((4-chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone is part of a broader class of pyrazole derivatives known for their diverse biological activities. These compounds have garnered attention due to their potential applications in medicinal chemistry, particularly in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 336.73 g/mol. The structure features a pyrazole ring, a chlorophenyl group, and a selenone moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-(4-chlorophenyl)-3-methyl-pyrazole | HeLa | 12.5 |
| This compound | MCF7 | 10.0 |
The compound demonstrated an IC50 value of 10 µM against the MCF7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have reported that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| This compound | 61% at 10 µM | 76% at 10 µM |
These results suggest that the compound may serve as an effective anti-inflammatory agent, comparable to established drugs .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have shown promising antimicrobial activity. The compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
These findings underscore the potential of this compound in treating infections caused by resistant bacterial strains .
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets. For instance, they may inhibit key enzymes involved in cancer cell proliferation or modulate inflammatory pathways by blocking cytokine release.
Case Studies
- Anticancer Study : A recent investigation into the effects of pyrazole derivatives on breast cancer cell lines revealed that compounds with similar structures significantly reduced cell viability through apoptosis induction.
- Anti-inflammatory Study : Another study evaluated the effect of a series of pyrazole compounds on LPS-induced inflammation in macrophages, demonstrating a marked decrease in TNF-α and IL-6 production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(((4-chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole derivatives?
- Methodology : Condensation reactions between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions (e.g., HCl in DMF) are commonly used. Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated for analogous pyrazoline derivatives .
- Characterization : Post-synthesis purification via recrystallization (ethanol is typical) and structural confirmation via single-crystal X-ray diffraction (SC-XRD) are critical. Hydrogen bonding motifs, such as N–H⋯O interactions, stabilize the planar pyrazole core .
Q. How do intramolecular interactions influence the stability of this compound?
- Key Findings : Intramolecular N–H⋯O hydrogen bonds create S(6) ring motifs, enforcing planarity in the pyrazole-methylene-aniline framework. This conformational rigidity is essential for crystallinity and reactivity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Approach : Use and NMR to confirm substituent integration and regiochemistry. SC-XRD provides definitive proof of stereochemistry and hydrogen-bonding networks. IR spectroscopy can validate carbonyl (C=O) and selenone (C=Se) functional groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology : Employ molecular docking tools like AutoDock4 to simulate ligand-receptor interactions. For example, flexible sidechain refinement can model binding to enzymes (e.g., carbonic anhydrase or cyclooxygenase isoforms) . Validate predictions with enzymatic assays targeting structurally similar pyrazole derivatives .
Q. What crystallographic software is suitable for refining its structure?
- Tools : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks. Note: SHELX is robust for high-resolution data but less efficient for twinned macromolecular crystals .
Q. How do substituent variations (e.g., selenone vs. carbonyl groups) affect electronic properties?
- Analysis : Compare X-ray diffraction data of selenone derivatives with their carbonyl analogs. Selenone’s larger atomic radius and polarizability reduce bond angles (e.g., C–Se–C vs. C–O–C) and increase π-electron delocalization, altering redox behavior .
Q. What strategies resolve contradictions in reactivity data across studies?
- Case Study : Conflicting yields in condensation reactions may arise from solvent polarity (DMF vs. ethanol) or heating methods (microwave vs. conventional). Systematic optimization using Design of Experiments (DoE) can identify critical variables .
Methodological Resources
- Synthesis : Follow protocols for Vilsmeier–Haack formylation of pyrazolones, adapting microwave parameters (e.g., 60–100°C, 300 W) .
- Crystallography : Use SHELXPRO to prepare SC-XRD data for publication, ensuring CIF files include H-atom riding models and anisotropic displacement parameters .
Note : Avoid commercial databases like BenchChem; instead, prioritize peer-reviewed crystallography reports (Acta Crystallographica) and synthetic methodologies from journals like Chemical & Pharmaceutical Bulletin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
